N-(2-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

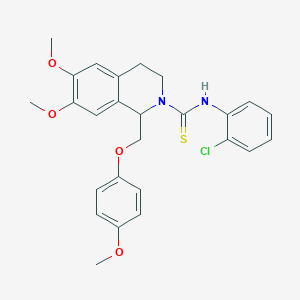

N-(2-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic isoquinoline derivative characterized by a carbothioamide functional group, a 2-chlorophenyl substituent, and methoxy groups at positions 6 and 7 of the isoquinoline core. Its structural complexity arises from the combination of aromatic, ether, and thioamide moieties, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2-chlorophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O4S/c1-30-18-8-10-19(11-9-18)33-16-23-20-15-25(32-3)24(31-2)14-17(20)12-13-29(23)26(34)28-22-7-5-4-6-21(22)27/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPMHOGCJQNMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 467.9 g/mol. The structural features include:

- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Methoxy groups : Enhance solubility and may influence receptor binding.

- Isoquinoline core : Known for various biological activities.

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C and NR2D subunits. This modulation increases the frequency of channel opening in these receptor subtypes, enhancing synaptic transmission and influencing processes such as learning and memory .

Key Biochemical Pathways

- NMDA Receptor Modulation : By increasing NMDA receptor activity, the compound affects synaptic plasticity and neuronal excitability.

- Calcium Signaling : The compound has been shown to influence intracellular calcium levels through voltage-gated L-type calcium channels, which are critical in muscle contractility and neurotransmitter release .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have suggested that isoquinoline derivatives can possess antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Neuroprotective Effects

Given its action on NMDA receptors, the compound may offer neuroprotective benefits. Enhanced NMDA receptor activity has been linked to improved cognitive function and protection against neurodegenerative diseases.

Smooth Muscle Relaxation

Experimental data indicate that the compound can modulate smooth muscle contractility through its interaction with muscarinic acetylcholine receptors (mAChRs). Notably, it has demonstrated significant effects on smooth muscle preparations by affecting calcium currents .

Case Studies

- Study on NMDA Receptor Modulation : In a controlled study using Xenopus oocytes expressing NR1/NR2C receptors, the compound significantly enhanced receptor currents in response to glutamate stimulation at concentrations around 5 µM .

- Antitumor Evaluation : In vitro studies have shown that this isoquinoline derivative can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest at G0/G1 phase .

- Smooth Muscle Activity Assessment : Research involving isolated smooth muscle tissues demonstrated that co-administration with specific mAChR antagonists resulted in a statistically significant decrease in contractile responses induced by the compound .

Data Tables

Comparison with Similar Compounds

Research Findings and Implications

- Dereplication Challenges : The compound’s structural complexity complicates its identification in metabolomic studies, requiring high-resolution MS/MS and NMR for unambiguous characterization .

- Lumping Strategies (): Grouping it with analogs (e.g., 6f or 6d) simplifies reaction modeling in pharmacokinetic studies but risks oversimplifying its unique thioamide-driven reactivity .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate amide bond formation. Optimization involves:

- Testing molar ratios of reactants (e.g., carboxylic acid derivatives and amines).

- Adjusting solvent polarity (e.g., DMF or THF) to enhance solubility.

- Monitoring reaction progress via TLC or HPLC. Post-synthesis, purification via column chromatography and characterization using IR and ¹H-NMR is critical .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key features should be analyzed?

- IR Spectroscopy : Identify carbothioamide (C=S stretch ~1200 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- ¹H-NMR : Analyze aromatic protons (δ 6.5–8.0 ppm), methoxy singlets (δ ~3.8 ppm), and methylene/methine protons in the dihydroisoquinoline core.

- Elemental Analysis : Validate stoichiometry (C, H, N, S percentages) .

Q. How do solvent and pH influence the compound’s photophysical properties?

Fluorescence intensity is maximized at pH 5 and 25°C , as protonation states and solvent polarity (e.g., aqueous vs. organic) affect excited-state stability. Use buffered solutions and polar aprotic solvents (e.g., acetonitrile) for consistent measurements. Quenching studies with ions (e.g., halides) can reveal binding interactions .

Advanced Research Questions

Q. How can contradictory fluorescence data under varying experimental conditions be resolved?

- Systematic Parameter Screening : Test pH (3–9), temperature (15–40°C), and ionic strength.

- Statistical Validation : Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) to assess detection limits. Use R.S.D.% (<2%) to evaluate precision .

- Theoretical Frameworks : Link observations to solvatochromic or Förster resonance energy transfer (FRET) models to explain anomalies .

Q. What strategies are effective in analyzing synthetic by-products and ensuring purity?

- HPLC with UV/Vis Detection : Use C18 columns and gradient elution (e.g., water/acetonitrile). Compare retention times and relative response factors (RRF) against known impurities (e.g., des-chloro analogs) .

- Mass Spectrometry : Identify low-abundance impurities via high-resolution MS/MS.

Q. How can the compound’s binding affinity to biological targets be mechanistically studied?

- Fluorescence Titration : Measure binding constants (Kₐ) by titrating the compound with biomolecules (e.g., proteins/DNA) and monitoring emission shifts at λex 340 nm/λem 380 nm.

- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., kinase enzymes) to identify key binding residues .

Methodological Considerations

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenoxy with halogens) and compare bioactivity.

- Biological Assays : Test inhibition of enzymes (e.g., acetylcholinesterase) via kinetic assays (IC50 determination).

- Data Cross-Validation : Use multivariate analysis (PCA) to correlate structural features with activity .

Q. What approaches are recommended for resolving discrepancies in NMR data?

- Variable Temperature NMR : Assess dynamic processes (e.g., ring flipping) that cause signal broadening.

- COSY/NOESY : Confirm proton-proton coupling and spatial proximity in ambiguous regions.

- Theoretical Calculations : Compare experimental chemical shifts with DFT-predicted values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.